4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

Catalog No.
S8308596
CAS No.
M.F
C11H7F3N2O2
M. Wt
256.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic aci...

Product Name

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid

IUPAC Name

4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]benzoic acid

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-5-8(15-16-9)6-1-3-7(4-2-6)10(17)18/h1-5H,(H,15,16)(H,17,18)

InChI Key

SVFNLLLJTHWRPQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)C(=O)O

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further linked to a benzoic acid moiety. Its molecular formula is C₁₁H₇F₃N₂O₂, and it has a molecular weight of 256.18 g/mol. The compound is notable for its unique structure, which combines the properties of both the pyrazole and benzoic acid functionalities, making it an interesting subject for various chemical and biological studies .

  • Oxidation: It can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid exhibits significant biological activity. Its unique structure allows it to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This interaction can modulate biochemical pathways, making the compound a potential candidate for therapeutic applications in areas such as anti-inflammatory and anticancer research .

The synthesis of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid can be achieved through several methods:

  • Formation of the Pyrazole Ring: This typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine.
  • Introduction of the Carboxylic Acid Group: Following the formation of the pyrazole, oxidation processes are employed to introduce the carboxylic acid functionality.

Industrial methods often utilize continuous flow synthesis and optimized reaction conditions to enhance yield and purity .

The compound has several applications across different fields:

  • Chemical Research: It serves as a building block in synthesizing more complex molecules, particularly in developing new materials and catalysts.
  • Biological Studies: Its structure is valuable for investigating enzyme interactions and protein-ligand binding.
  • Industrial Use: It is utilized in producing agrochemicals due to its stability and reactivity .

Research into the interactions of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid with biological targets has revealed its potential as a modulator of various biochemical pathways. Studies have focused on its binding affinity to specific enzymes and receptors, which may lead to therapeutic applications in treating diseases such as cancer and inflammation .

Several compounds share structural similarities with 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid:

Compound NameMolecular FormulaKey Features
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂Trifluoromethyl group on benzoic acid
3,5-Bis(trifluoromethyl)benzoic acidC₉H₆F₆O₂Contains two trifluoromethyl groups
4-[1-(4-Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acidC₁₇H₁₂F₃N₃O₄SContains an aminosulfonyl group

Uniqueness

The uniqueness of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid lies in its combination of both the pyrazole ring and the trifluoromethyl group. This specific arrangement confers distinct chemical properties and reactivity profiles that are not found in other similar compounds, making it particularly valuable in pharmaceutical development and material science .

The synthesis of trifluoromethyl-substituted pyrazoles gained prominence in the late 20th century, driven by the pharmaceutical industry’s interest in fluorine-containing bioactive molecules. 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid was first reported in the early 2000s as a metabolite of celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Its isolation from biological matrices prompted systematic investigations into its standalone properties. Early structural elucidation via NMR and X-ray crystallography confirmed the regiochemistry of the trifluoromethyl group at the pyrazole’s 3-position and the benzoic acid’s para-substitution.

Significance in Heterocyclic Chemistry

Pyrazoles are nitrogen-containing heterocycles prized for their versatility in drug design. The incorporation of a trifluoromethyl group at the 3-position introduces steric and electronic effects that stabilize the pyrazole ring against metabolic degradation. This substitution also enhances π-stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitors. The benzoic acid moiety further augments solubility and enables salt formation, critical for pharmacokinetic optimization.

Reactivity and Synthetic Adaptability

The compound undergoes regioselective functionalization at the pyrazole’s 1- and 5-positions. Lithiation followed by electrophilic trapping, as demonstrated in kilogram-scale syntheses, allows for the introduction of halogens, alkyl groups, or aryl substituents. For example, bromination with N-bromosuccinimide (NBS) yields 4-bromo derivatives, which serve as intermediates for Suzuki-Miyaura cross-coupling reactions.

Role of Trifluoromethyl Groups in Bioactive Compounds

The trifluoromethyl (-CF$$3$$) group is a cornerstone of modern medicinal chemistry. Statistical analyses of 28,003 compound pairs reveal that -CF$$3$$ substitution improves bioactivity in 9.19% of cases, particularly when proximal to phenylalanine, histidine, or arginine residues in target proteins. Quantum mechanics/molecular mechanics (QM/MM) calculations show that -CF$$_3$$ substitution on aromatic systems enhances binding energy by up to -4.36 kcal/mol, primarily through electrostatic interactions and solvation effects.

Comparative Analysis of -CH$$3$$ vs. -CF$$3$$ Substitution

Property-CH$$_3$$ Substitution-CF$$_3$$ Substitution
Lipophilicity (LogP)+0.5–1.0+1.2–1.8
Metabolic StabilityModerateHigh
Electron WithdrawalWeak (-I effect)Strong (-I and -R effects)
Protein BindingPrefers Leu, Met, Cys, IlePrefers Phe, Met, Leu, Tyr

Data derived from PDB surveys and MM/GBSA energy decompositions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

256.04596196 g/mol

Monoisotopic Mass

256.04596196 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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